molecular formula C9H6N2O3 B13026901 2-(1H-Benzo[d]imidazol-6-yl)-2-oxoacetic acid

2-(1H-Benzo[d]imidazol-6-yl)-2-oxoacetic acid

Cat. No.: B13026901
M. Wt: 190.16 g/mol
InChI Key: VYHYDFAUPBDVLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Benzo[d]imidazol-6-yl)-2-oxoacetic acid (CAS Registry Number: 399004-90-1) is a benzimidazole-based compound of significant interest in pharmaceutical and medicinal chemistry research . The benzimidazole core is a privileged scaffold in drug discovery, known for its structural resemblance to naturally occurring nucleotides, which allows it to interact effectively with various biopolymers in living systems . This makes it a versatile precursor for synthesizing novel compounds with potential biological activity. Researchers value this compound for its role as a key synthetic intermediate in the development of new therapeutic agents . Benzimidazole derivatives are extensively investigated for a wide spectrum of pharmacological activities, including antitumor, antibacterial, antitubercular, and antifungal properties . The presence of the oxoacetic acid functional group enhances the molecule's versatility, enabling further chemical modifications and the creation of complex molecular hybrids. Such hybrids are often designed to discover new drugs that can overcome challenges like antimicrobial resistance (AMR) or to develop targeted cancer therapies, such as those for colon cancer . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

IUPAC Name

2-(3H-benzimidazol-5-yl)-2-oxoacetic acid

InChI

InChI=1S/C9H6N2O3/c12-8(9(13)14)5-1-2-6-7(3-5)11-4-10-6/h1-4H,(H,10,11)(H,13,14)

InChI Key

VYHYDFAUPBDVLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)C(=O)O)NC=N2

Origin of Product

United States

Preparation Methods

Benzimidazole Core Formation

The benzimidazole nucleus is typically synthesized via condensation reactions involving o-phenylenediamine derivatives with suitable carbonyl or carboxyl-containing reagents under controlled conditions. One common approach involves:

Detailed Preparation Methods

Ultrasound-Assisted Alkylation and Hydrolysis

A representative method involves the following steps:

Step Reagents & Conditions Description Yield & Notes
1 1,2-phenylenediamine + urea in DMF, ultrasonic irradiation 40 min Formation of 1H-benzo[d]imidazol-2(3H)-one intermediate Yield: 90%; pale yellow solid; m.p. 100–102 °C
2 Benzimidazol-2-one + sodium hydride + ethyl chloroacetate in DMF, ultrasound 15 min at room temp Alkylation to form ethyl ester intermediate Yield: 90%; colorless crystals; m.p. 215 °C
3 Hydrolysis of ester intermediate by addition to ice water, filtration, washing, recrystallization Conversion to 2-(1H-Benzo[d]imidazol-6-yl)-2-oxoacetic acid Yield: 58–90% depending on conditions; m.p. 288 °C

Ultrasound irradiation accelerates the reaction kinetics and enhances yield by improving mass transfer and mixing.

Alternative Synthetic Routes

  • Condensation with amidinium salts: Reaction of o-phenylenediamine with amidinium salts in ethanol or dichloromethane at low temperatures (0–5 °C) can yield benzimidazole derivatives, which can be further functionalized to introduce keto acid groups.

  • Use of carbonyldiimidazole (CDI): CDI-mediated cyclization reactions of aminoaryl imidazolidines produce benzimidazole derivatives with keto functionalities, which upon further treatment yield oxoacetic acid analogs.

  • Column chromatography purification: After synthesis, intermediates and final products are often purified by silica gel chromatography using petroleum ether and dichloromethane mixtures to achieve high purity.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages Yield Range
Ultrasound-assisted alkylation 1,2-phenylenediamine, urea NaH, ethyl chloroacetate, DMF Ultrasound, room temp, 15–40 min Mild, fast, high yield 58–90%
Amidinium salt condensation o-Phenylenediamine, amidinium salt Ethanol or DCM 0–5 °C, stirring Selective benzimidazole formation Moderate (~60%)
CDI-mediated cyclization Aminoaryl imidazolidines Carbonyldiimidazole Room temp, reflux Efficient ring closure Not specified
Chromatographic purification Reaction mixtures Silica gel, solvents Column chromatography High purity isolation N/A

Research Findings and Analytical Data

  • Yields and purity: Ultrasound-assisted methods consistently provide high yields (up to 90%) and pure products, as confirmed by melting points and spectroscopic data.

  • Spectroscopic characterization: Typical IR bands include NH stretching (~3150 cm⁻¹), aromatic CH (~3050 cm⁻¹), carbonyl (~1690 cm⁻¹), and C=N (~1619 cm⁻¹). ^1H NMR signals correspond to aromatic protons and methylene groups adjacent to the oxoacetic acid moiety.

  • Reaction times: Ultrasound significantly reduces reaction times from hours to minutes, improving efficiency and scalability.

Concluding Remarks

The preparation of 2-(1H-Benzo[d]imidazol-6-yl)-2-oxoacetic acid is effectively accomplished via:

  • Formation of the benzimidazole core from o-phenylenediamine and urea or related intermediates.

  • Subsequent alkylation with ethyl chloroacetate under basic and ultrasound-assisted conditions to introduce the oxoacetic acid group.

  • Hydrolysis and purification steps to isolate the final acid compound in high yield and purity.

These methods are well-documented in peer-reviewed literature and provide robust, scalable routes suitable for research and potential industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Benzo[d]imidazol-6-yl)-2-oxoacetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzimidazole-2-carboxylic acid.

    Reduction: Reduction of the compound can lead to the formation of benzimidazole-2-methanol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxo group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Benzimidazole-2-carboxylic acid.

    Reduction: Benzimidazole-2-methanol.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 2-(1H-Benzo[d]imidazol-6-yl)-2-oxoacetic acid as an anticancer agent. For instance, research conducted on synthesized derivatives of benzimidazole indicated strong antiproliferative effects against various cancer cell lines, including colon cancer (HCT-116) and cervical cancer (HeLa) cells. The MTT assay demonstrated that compounds derived from this acid exhibited IC50 values indicating effective inhibition of cancer cell growth at low concentrations .

Cell Line IC50 Value (µM) Compound
HCT-11629.5 ± 4.53Compound 6a
HCT-11657.9 ± 7.01Compound 6b
HeLa33.8 ± 3.54Compound 6c

This data suggests that derivatives of the compound can selectively target cancer cells while sparing non-cancerous cells, making them promising candidates for further development in cancer therapy.

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor. Studies have shown that it can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in conditions such as diabetes and obesity . The inhibition mechanism often involves the interaction between the benzimidazole ring and the active site of the target enzyme, which can be elucidated through molecular docking studies.

Case Study: Synthesis and Testing of Derivatives

A notable case study involved the synthesis of various derivatives of 2-(1H-Benzo[d]imidazol-6-yl)-2-oxoacetic acid and their subsequent testing for anticancer properties. The study utilized ultrasound irradiation to enhance the reaction efficiency during synthesis, resulting in higher yields of active compounds . The derivatives were tested against multiple cancer cell lines, confirming their potential as novel anticancer agents.

Case Study: Pharmacokinetics and Toxicology

Another significant area of research focused on the pharmacokinetics and toxicological profiles of this compound. Studies indicated that certain derivatives exhibited favorable absorption rates and low toxicity levels in preclinical models, supporting their candidacy for further clinical trials . This research is critical for understanding the safety and efficacy profile necessary for drug development.

Mechanism of Action

The mechanism of action of 2-(1H-Benzo[d]imidazol-6-yl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it has been shown to inhibit the activity of topoisomerase, an enzyme involved in DNA replication, which can lead to the inhibition of cancer cell growth.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Functional Group Variations

The table below compares key structural and functional attributes of the target compound with similar benzimidazole derivatives:

Compound Name Core Structure Substituents/Functional Groups Molecular Weight Key References
2-(1H-Benzo[d]imidazol-6-yl)-2-oxoacetic acid Benzimidazole 6-position: 2-oxoacetic acid ~192.17 (C₉H₆N₂O₃)
2-(6-Fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetic acid Benzimidazolone (dihydro) 1-position: acetic acid; 6-position: fluorine 210.16
2-(1H-Benzo[d]imidazol-6-yl)acetic acid Benzimidazole 6-position: acetic acid (no oxo group) 176.17
3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)benzoic acid Benzimidazole 2-position: thioacetamido; 3-position: benzoic acid ~341.38 (C₁₆H₁₃N₃O₃S)
4-(2-(4-Methoxyphenyl)-1H-benzo[d]imidazol-6-yl)-3-methyl-4-oxobutanoic acid Benzimidazole 6-position: oxobutanoic acid; 2-position: 4-methoxyphenyl 338.36
Key Observations:
  • Electronic Effects : The oxoacetic acid group in the target compound increases acidity (pKa ~2–3) compared to acetic acid derivatives (e.g., 2-(1H-benzo[d]imidazol-6-yl)acetic acid, pKa ~4.5) .
  • Selectivity : Fluorine substitution (e.g., ) improves metabolic stability but reduces polarity compared to the target compound .
Anticancer Potential:
  • The target compound’s α-keto acid group may act as a bioisostere for phosphate or carboxylate groups in kinase inhibitors. In contrast, thioacetamido derivatives (e.g., ) showed IC₅₀ values of ~15–20 µM in colorectal cancer cells, suggesting that the oxoacetic acid group could enhance cytotoxicity through improved target binding .
Enzyme Inhibition:
  • Compound 31d (), a benzoxazole-oxoacetic acid hybrid, exhibited Ki = 6.7 µM for PTP1B but lacked selectivity. The target compound’s benzimidazole core may offer better selectivity due to its planar aromatic structure .

Physicochemical Properties

  • Solubility : The oxoacetic acid group enhances water solubility compared to ester derivatives (e.g., ethyl 2-oxoacetate in ), which are more lipophilic .
  • Metal Chelation: The α-keto acid moiety enables chelation of divalent metals (e.g., Zn²⁺, Mg²⁺), a property absent in non-oxo analogs like 2-(1H-benzo[d]imidazol-6-yl)acetic acid .

Biological Activity

2-(1H-Benzo[d]imidazol-6-yl)-2-oxoacetic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings regarding its biological activity, focusing on anticancer and antimicrobial properties, alongside relevant case studies and experimental data.

The compound is characterized by the presence of a benzimidazole ring, which is known for its biological significance. The structural formula can be represented as follows:

C11H9N2O3\text{C}_{11}\text{H}_{9}\text{N}_{2}\text{O}_{3}

Anticancer Activity

Recent studies have demonstrated that derivatives of 2-(1H-benzimidazol-6-yl)-2-oxoacetic acid exhibit promising anticancer properties. For instance, compounds synthesized from this structure have shown significant antiproliferative effects against various cancer cell lines, including colon cancer (HCT-116) and cervical cancer (HeLa) cells.

Case Study: Anticancer Efficacy

A study evaluated the anticancer activity of synthesized benzimidazole derivatives using the MTT assay. The results indicated:

CompoundCell LineIC50 (µM)
6aHCT-11629.5 ± 4.53
6bHCT-11657.9 ± 7.01
6cHCT-11640.6 ± 5.42
6aHeLa57.1 ± 6.7
6bHeLa65.6 ± 6.63
6cHeLa33.8 ± 3.54

These compounds induced apoptotic cell death in both cancer types, demonstrating their potential as effective anticancer agents while showing minimal toxicity to normal human cells (HEK-293) .

Antimicrobial Activity

In addition to anticancer properties, compounds related to 2-(1H-benzimidazol-6-yl)-2-oxoacetic acid have been evaluated for antimicrobial activity against various pathogens.

Case Study: Antimicrobial Efficacy

A series of benzimidazole derivatives were tested against common microbial strains using the tube dilution method. The results are summarized in the following table:

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus<1 µg/mL
Compound BEscherichia coli5 µg/mL
Compound CCandida albicans<3 µg/mL
Compound DAspergillus niger<4 µg/mL

These findings indicate that several derivatives exhibit strong antimicrobial activity, particularly against Staphylococcus aureus and Candida albicans .

The mechanism by which these compounds exert their biological effects is under investigation. Molecular docking studies suggest that they may interact with key enzymes involved in cell proliferation and microbial resistance mechanisms. For example, the binding affinities to cyclin-dependent kinase-8 (CDK8) were evaluated, revealing potential pathways through which these compounds could inhibit cancer cell growth .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.